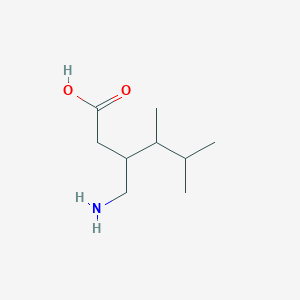

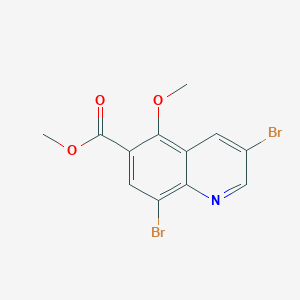

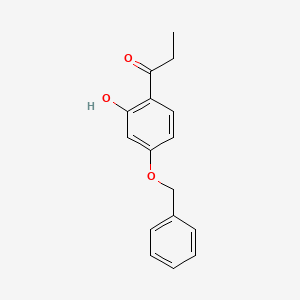

![molecular formula C17H17NO B8757311 (5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one CAS No. 1038924-62-7](/img/structure/B8757311.png)

(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one

描述

LCZ696 intermediate is a key compound in the synthesis of LCZ696, a novel angiotensin receptor-neprilysin inhibitor. LCZ696 is a combination of sacubitril and valsartan, used primarily in the treatment of heart failure. The intermediate plays a crucial role in the production of this therapeutic agent, ensuring the efficacy and safety of the final product.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of LCZ696 intermediate involves several steps. One method includes the addition of a compound to ethyl alcohol, followed by the addition of lithium hydroxide and pure water. The mixture is then subjected to heat insulation reaction at 78 to 82°C for 1 to 2 hours. After cooling, active carbon is added for decolorization, and the temperature is raised to 80 to 85°C for heat insulation backflow for 1 to 3 hours. The solution is then filtered, and citric acid monohydrate or citric acid water solution is added. The reaction is stopped, and the mixture is subjected to heat insulation backflow for another 1 to 2 hours at 80 to 85°C. Finally, the product is crystallized, filtered, and dried to obtain a pure white solid compound .

Industrial Production Methods

In industrial production, the preparation method of LCZ696 intermediate is optimized to improve yield and reduce costs. The use of cheap metallic catalysts and chiral ligands ensures high-purity product generation with a high diastereoisomer ratio .

化学反应分析

Types of Reactions

LCZ696 intermediate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include lithium hydroxide, citric acid, and various metallic catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include the final LCZ696 intermediate, which is then used in the synthesis of the therapeutic agent LCZ696.

科学研究应用

LCZ696 intermediate has several scientific research applications, including:

Chemistry: Used in the synthesis of complex organic compounds.

Biology: Studied for its role in inhibiting neprilysin and angiotensin receptors.

Medicine: Integral in the production of LCZ696, which is used to treat heart failure.

Industry: Employed in the large-scale production of pharmaceuticals

作用机制

The mechanism of action of LCZ696 involves the inhibition of neprilysin and angiotensin receptors. Neprilysin is a trans-membrane zinc-dependent metalloproteinase that inactivates numerous peptide hormones. LCZ696 blocks both angiotensin receptor type 1 and neprilysin, preventing the degradation of natriuretic peptides and other endogenous peptides. This dual inhibition leads to the modulation of inflammatory and oxidative signaling, reducing the progression of diseases such as atherosclerosis .

相似化合物的比较

LCZ696 intermediate is unique due to its dual inhibition mechanism. Similar compounds include:

Valsartan: An angiotensin receptor blocker.

Sacubitril: A neprilysin inhibitor.

Enalapril: An angiotensin-converting enzyme inhibitor.

LCZ696 combines the effects of valsartan and sacubitril, providing a more comprehensive approach to treating heart failure compared to using either compound alone .

属性

CAS 编号 |

1038924-62-7 |

|---|---|

分子式 |

C17H17NO |

分子量 |

251.32 g/mol |

IUPAC 名称 |

(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m1/s1 |

InChI 键 |

SOBIWLIICMUXJK-MRXNPFEDSA-N |

手性 SMILES |

C1CC(=O)N[C@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 |

规范 SMILES |

C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

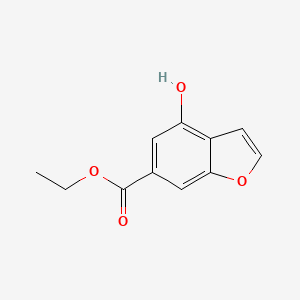

![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-B]pyridazin-3-amine](/img/structure/B8757232.png)

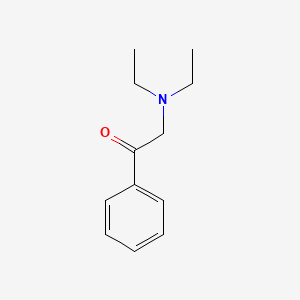

![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]-2-nitroaniline](/img/structure/B8757243.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)